1H-Imidazole, 2-pentadecyl-
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of organic chemistry. uobasrah.edu.iq The imidazole (B134444) ring, a five-membered diazole, is a particularly significant scaffold within this class. wikipedia.org It is an aromatic heterocycle that is a fundamental component of essential biological molecules, including the amino acid histidine and the hormone histamine. wikipedia.orgresearchgate.net
The imidazole nucleus is noted for its unique chemical properties, including its aromaticity, amphoteric nature (acting as both an acid and a base), and its capacity for hydrogen bonding. uobasrah.edu.iqwikipedia.orgirjmets.com These characteristics make imidazole and its derivatives exceptionally versatile building blocks in diverse areas such as medicinal chemistry, polymer science, and catalysis. researchgate.netirjmets.commdpi.com 1H-Imidazole, 2-pentadecyl- represents a specific class of functionalized imidazoles where a long alkyl substituent is introduced. This modification creates an amphiphilic molecule, directing its research focus towards applications that leverage its surface-active properties and self-assembly behavior. tandfonline.comespublisher.com
Scope and Significance of Current Research Trends for the Compound
Current research on 1H-Imidazole, 2-pentadecyl- and structurally similar long-chain alkyl imidazoles is largely centered on their behavior at interfaces and their potential to form organized molecular assemblies. The significance of this research lies in developing new functional materials and protective agents.
A major trend is the investigation of these compounds as corrosion inhibitors, particularly for industrial metals. researchgate.netcovenantuniversity.edu.ngresearchgate.net The amphiphilic structure allows the molecule to adsorb onto a metal surface, forming a protective barrier that mitigates corrosion. covenantuniversity.edu.ngacs.org Research on closely related 2-pentadecyl-imidazoline derivatives has demonstrated high inhibition efficiencies, underscoring the potential of this molecular structure in industrial applications like oil well acidizing. covenantuniversity.edu.ngresearchgate.net
Another significant area of research is in advanced materials science. The self-assembly of amphiphilic imidazoles due to the interplay between the hydrophilic imidazole head and the lipophilic alkyl tail can lead to the formation of supramolecular structures, including liquid crystals. tandfonline.com Studies on homologous series of 2-alkyl-imidazoles show that the length of the alkyl chain is a critical factor in determining their thermal behavior and the type of liquid crystalline phases formed. tandfonline.com Furthermore, imidazole derivatives are precursors for ionic liquids, a class of materials with high thermal stability and conductivity. uobasrah.edu.iqirjmets.com
Overview of Key Research Areas Explored
The distinct molecular architecture of 1H-Imidazole, 2-pentadecyl- has led to its exploration in several key research domains, primarily leveraging its surface activity and self-organization capabilities.
Corrosion Inhibition The most prominent research application for compounds with the 2-pentadecyl-imidazole core is corrosion inhibition. While much of the specific data pertains to the dihydro- derivative (imidazoline), the findings are highly relevant. These molecules are effective at protecting metals such as steel and copper in highly corrosive environments like acidic solutions. researchgate.netcovenantuniversity.edu.ng The mechanism involves the adsorption of the inhibitor onto the metal surface. The nitrogen atoms in the imidazole ring act as active sites for adsorption, while the long pentadecyl chain forms a hydrophobic layer that repels corrosive species. researchgate.netresearchgate.net Studies indicate that the adsorption process is typically a combination of physical and chemical interactions (physisorption and chemisorption) and follows the Langmuir adsorption isotherm. researchgate.netcovenantuniversity.edu.ng The effectiveness of these compounds, even at low concentrations and elevated temperatures, makes them valuable for industrial processes. covenantuniversity.edu.ngresearchgate.net
Table 2: Research Findings on Corrosion Inhibition by Related 2-Pentadecyl-Imidazoline Derivatives
| Inhibitor | Metal | Corrosive Medium | Optimal Concentration | Max. Inhibition Efficiency (%) | Temperature (K) | Reference |
|---|---|---|---|---|---|---|
| N-(2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)palmitamide (NIMP) | N80 Steel | 15% HCl | 300 ppm | 97.92 | 298 | covenantuniversity.edu.ngresearchgate.net |
| N-(2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)palmitamide (NIMP) | N80 Steel | 15% HCl | 300 ppm | 95.59 | 333 | covenantuniversity.edu.ngresearchgate.net |
Advanced Materials and Supramolecular Chemistry The amphiphilic nature of 2-alkyl-imidazoles, including the 2-pentadecyl derivative, makes them ideal candidates for the study of supramolecular self-assembly. tandfonline.comespublisher.com Research on biforked amphiphilic imidazoles demonstrates that varying the length of the alkyl chains (from 6 to 16 carbons) significantly alters their thermal behavior and micro-segregation. tandfonline.com Intermediate chain lengths in these series lead to the formation of monotropic bilayered smectic and columnar liquid crystalline mesophases. tandfonline.com In these structures, the hydrophilic imidazole groups form a continuous network through hydrogen bonding, while the aliphatic chains segregate into distinct layers, a behavior anticipated for 1H-Imidazole, 2-pentadecyl-. tandfonline.com This ability to form ordered, nano-segregated structures is crucial for the development of novel functional materials. tandfonline.comespublisher.com
Potential Antimicrobial Applications The imidazole moiety is a core component of many compounds with established antimicrobial and antifungal activities. irjmets.commdpi.comajrconline.org Consequently, derivatives like 1H-Imidazole, 2-pentadecyl- are of interest for their potential biological activity. Research into amphiphilic polymer networks derived from poly(vinyl imidazole) with varying alkyl chain lengths (C6 to C18) has shown that these materials possess potent antimicrobial properties. nih.gov The bacterial cell-disrupting potency was found to increase with the length of the alkyl chain. nih.gov This suggests that the long pentadecyl chain in 1H-Imidazole, 2-pentadecyl- could contribute significantly to membrane disruption, a key mechanism for antimicrobial action, making this an important area for future investigation. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2-pentadecyl-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h16-17H,2-15H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQCONAKTCBAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560311 | |
| Record name | 2-Pentadecyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38668-47-2 | |
| Record name | 2-Pentadecyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 1h Imidazole, 2 Pentadecyl and Its Derivatives
Direct Synthesis Routes for 1H-Imidazole, 2-pentadecyl-
Directly forming the 1H-Imidazole, 2-pentadecyl- ring is a primary objective for applications requiring the aromatic imidazole (B134444) structure. These methods typically involve the construction of the imidazole ring from acyclic precursors or the aromatization of a pre-existing imidazoline (B1206853) ring.
Conventional Synthetic Pathways (e.g., Radziszewski Reaction)
The Radziszewski reaction, first reported by Debus in 1858 and later developed by Radziszewski, is a cornerstone of imidazole synthesis. wikipedia.orgscribd.comrowan.eduencyclopedia.pub This multi-component reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) to form a substituted imidazole. wikipedia.orgscribd.comiarc.fr
For the synthesis of 1H-Imidazole, 2-pentadecyl-, the required precursors would be:
1,2-Dicarbonyl: Glyoxal
Aldehyde: Hexadecanal (the 16-carbon aldehyde corresponding to the pentadecyl group)
Ammonia
The reaction proceeds by first forming a diimine from the condensation of the dicarbonyl and ammonia. wikipedia.orgscribd.com This intermediate then condenses with the aldehyde to yield the final 2,4,5-trisubstituted imidazole. scribd.comrowan.edu To obtain the 2-pentadecyl substituted imidazole, specific starting materials are chosen to ensure the pentadecyl group is at the C2 position. The reaction is typically performed in a solvent such as water or a water-alcohol mixture at temperatures between 50-100 °C. iarc.fr A modification of this reaction, replacing one equivalent of ammonia with a primary amine, can be used to produce N-substituted imidazoles. wikipedia.orgiarc.fr
Microwave-Assisted and Green Chemistry Approaches
In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods, with microwave-assisted synthesis and green chemistry principles gaining prominence. ijpsr.comscielo.brnih.gov
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, improved yields, and cleaner product formation compared to conventional heating methods. covenantuniversity.edu.ngmdpi.commdpi.comrsc.orgnih.gov The synthesis of long-chain 1-alkylimidazoles has been successfully achieved using microwave activation, often in the absence of a solvent. researchgate.net For example, the reaction of diethylenediamine and palmitic acid (a precursor to the pentadecyl group) can be completed in minutes with high yields under microwave irradiation, compared to several hours by conventional thermal methods. covenantuniversity.edu.ngresearchgate.net
Green Chemistry Approaches: These methods focus on principles such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents and reagents. scielo.brbeilstein-journals.org The use of catalysts like PEG-SOCl in water at room temperature or under microwave irradiation exemplifies a green approach to synthesizing substituted imidazoles. ijpsr.com Mechanochemistry, which involves solvent-free reactions conducted by grinding or mixing, is another green technique that has been applied to the synthesis of related heterocyclic compounds. scielo.br
Oxidative Aromatization of 2-Substituted Imidazolines
A common and reliable route to 2-substituted imidazoles is the oxidative aromatization of their corresponding 2-imidazolines (dihydroimidazoles). mdpi.com This two-step approach first involves the synthesis of the imidazoline, followed by a dehydrogenation step to introduce the double bond and form the aromatic imidazole ring.
Various oxidizing agents and catalytic systems can be employed for this transformation.
Activated Carbon/Molecular Oxygen: A green and efficient method utilizes activated carbon as a catalyst with molecular oxygen as the terminal oxidant. mdpi.com This system avoids the need for stoichiometric or excess amounts of harsh oxidants. mdpi.com The catalytic activity of the activated carbon can be enhanced by a simple thermal air treatment. rsc.org
Other Oxidants: Other reagents like potassium permanganate (B83412) on silica (B1680970) (KMnO4/SiO2), iodine in the presence of potassium carbonate (I2/K2CO3), and N-bromosuccinimide (NBS) have also been used to effect this transformation. researchgate.netmdpi.com Theoretical studies suggest the reaction with KMnO4/SiO2 proceeds via a stepwise E1cb' mechanism. researchgate.net
Synthesis of Dihydro-1H-Imidazole, 2-pentadecyl- (Imidazoline) Analogues
The imidazoline ring, specifically 4,5-dihydro-1H-imidazole, is a crucial precursor for 1H-Imidazole, 2-pentadecyl- and is also a significant compound in its own right. Its synthesis is well-established and primarily relies on cyclization reactions.
Cyclization Reactions with Fatty Acids and Diamines
The most prevalent method for synthesizing 2-alkyl-2-imidazolines is the condensation reaction between a fatty acid and a diamine, such as ethylenediamine (B42938) or its derivatives. nih.govchemicalbook.com For the synthesis of 2-pentadecyl-imidazoline, the reactants are typically palmitic acid (C16 fatty acid) and a suitable diamine like ethylenediamine or diethylenetriamine (B155796) (DETA). rjpn.orgacs.org
The reaction mechanism involves two main stages:
Amidation: The carboxylic acid group of the fatty acid reacts with a primary amine group of the diamine to form an N-acylethylenediamine (an amidoamine) intermediate. This step typically occurs at temperatures between 120-180°C. nih.govacs.orggoogle.com
Cyclization: Upon further heating, often at higher temperatures (e.g., up to 240°C), the second amine group of the diamine attacks the amide carbonyl carbon. google.comaip.org This is followed by the elimination of a water molecule to form the five-membered imidazoline ring. nih.govacs.org
To drive the reaction to completion, water is continuously removed from the reaction mixture, often with a Dean-Stark trap or by carrying out the final step under reduced pressure. google.comscirp.orggoogle.com The reaction can be performed solvent-free or using high-boiling point solvents like xylene or toluene. nih.gov
Table 1: Reaction Conditions for Imidazoline Synthesis from Fatty Acids and Diamines
| Fatty Acid | Diamine | Conditions | Yield | Reference |
|---|---|---|---|---|
| Palmitic Acid | Diethylenetriamine (DETA) | Microwave irradiation (850 W, 7 min), CaO | 90.08% | covenantuniversity.edu.ng |
| Palmitic Acid | Diethylenetriamine (DETA) | Conventional heating | Lower than microwave method (75-80%) | researchgate.netrjpn.org |
| Tall Oil Fatty Acid (TOFA) | Diethylenetriamine (DETA) | Solvent-free, 175°C, 3h reflux | Not specified | nih.govacs.org |
| Cottonseed Oil Fatty Acids | Diethylenetriamine (DETA) | Ultrasonic irradiation, o-xylene (B151617) solvent | 90-95% | scirp.org |
Formation from Alkyl Cyanides
An alternative route to 2-imidazolines involves the reaction of an alkyl cyanide (nitrile) with a 1,2-diamine like ethylenediamine. chemicalbook.comwikipedia.org This method is essentially a cyclic Pinner reaction and generally requires acid catalysis and high temperatures. wikipedia.org
For the synthesis of 2-pentadecyl-imidazoline, the required nitrile would be hexadecanenitrile. The reaction with ethylenediamine can be facilitated by various catalysts to achieve milder conditions and better yields. researchgate.net
Catalysts Used in Nitrile-Diamine Condensation:
Sulfur (S): Elemental sulfur can catalyze the reaction between long-chain nitriles and oligoamines at elevated temperatures (e.g., 150°C). researchgate.net
Sodium Hydrosulfide (NaSH): This catalyst has been shown to be effective for the one-pot synthesis of various 2-imidazolines from nitriles and ethylenediamine, producing high yields. sci-hub.se
Supported Heteropoly Acids: Tungstosilicic acid supported on silica (H4SiW12O40-SiO2) is an efficient and reusable heterogeneous catalyst for this reaction under reflux conditions, offering good to high yields. arkat-usa.org
Table 2: Catalysts for Imidazoline Synthesis from Nitriles
| Nitrile | Diamine | Catalyst | Key Advantage | Reference |
|---|---|---|---|---|
| Octadecanenitrile | DETA, TEPA | Elemental Sulfur | Milder conditions than uncatalyzed reaction | researchgate.net |
| Various Nitriles | Ethylenediamine | Sodium Hydrosulfide (NaSH) | High yields, one-pot reaction | sci-hub.se |
| Various Nitriles | Ethylenediamine | H4SiW12O40-SiO2 | Rapid, efficient, reusable catalyst | arkat-usa.org |
Derivatization Strategies for Functional Enhancement
The functional enhancement of 1H-Imidazole, 2-pentadecyl- is primarily achieved through derivatization, which modifies its chemical structure to impart new properties. Key strategies include reactions at the nitrogen atoms of the imidazole ring, leading to a variety of value-added compounds.
N-Substitution Reactions (e.g., Alkylation, Acylation)
N-substitution is a fundamental strategy for modifying the properties of imidazoles. The presence of a pyrrole-type nitrogen in the imidazole ring provides a site for reactions like alkylation and acylation. baranlab.org
Alkylation: The introduction of an alkyl group onto a nitrogen atom of the imidazole ring is a common method to create new derivatives. organic-chemistry.org This reaction typically proceeds by treating the imidazole with an alkylating agent, such as an alkyl halide. For instance, the benzimidazole (B57391) analogue, 2-pentadecyl-1H-benzimidazole, can be N-methylated by reacting it with methyl iodide in the presence of potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (B95107) (THF). nih.gov This process yields 1-methyl-2-pentadecyl-1H-benzimidazole. nih.govpublish.csiro.au Similar principles apply to 1H-Imidazole, 2-pentadecyl-, where alkylating agents can introduce various alkyl chains to the imidazole core, thereby altering its physicochemical properties like solubility and lipophilicity. organic-chemistry.org N-allylation has also been demonstrated as a viable strategy for other imidazole derivatives, often proceeding without the need for a metal catalyst. tandfonline.com
Acylation: N-acylation introduces an acyl group to the imidazole nitrogen, forming a reactive amide known as an azolide. nih.gov These N-acyl imidazoles are significantly more reactive to nucleophilic attack compared to typical amides and are valuable as acyl transfer reagents. nih.govkyoto-u.ac.jp The synthesis can be achieved by deprotonating the imidazole with a strong base like sodium hydride, followed by the addition of an acyl chloride (e.g., benzoyl chloride). nih.gov While specific examples for 2-pentadecyl-1H-imidazole are not extensively documented, the general methodology is broadly applicable to N-substituted imidazoles. nih.govresearchgate.net The reactivity of the resulting N-acyl imidazole can be fine-tuned by selecting different substituents on the imidazole ring or the carbonyl group. kyoto-u.ac.jp
Synthesis of Imidazolium (B1220033) Salts and Quaternary Ammonium (B1175870) Compounds
Further alkylation of N-substituted imidazoles leads to the formation of imidazolium salts, which are a class of quaternary ammonium compounds. ugent.be These salts are notable for their use as ionic liquids and as precursors to N-heterocyclic carbenes.
The synthesis of these salts involves the reaction of an N-alkylated imidazole with another molecule of an alkylating agent. A well-documented example is the formation of 1,3-dimethyl-2-pentadecyl-1H-benzimidazol-3-ium iodide. This compound is synthesized by treating 1-methyl-2-pentadecyl-1H-benzimidazole with methyl iodide. nih.govpublish.csiro.au The reaction results in the quaternization of the second nitrogen atom, yielding the imidazolium salt. nih.govpublish.csiro.au Similarly, unsymmetrical imidazolium salts, such as 3-benzyl-1-methyl-2-pentadecyl-1H-benzimidazol-3-ium chloride, can be prepared by reacting 1-methyl-2-pentadecyl-1H-benzimidazole with benzyl (B1604629) chloride under reflux conditions. publish.csiro.au These syntheses demonstrate that the 2-pentadecyl-imidazole framework is amenable to the formation of diverse quaternary ammonium compounds.
| Product Name | Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1-Methyl-2-pentadecyl-1H-benzimidazole | 2-Pentadecyl-1H-benzimidazole | Methyl iodide, K₂CO₃ | 40°C, 76h, THF | 17% | nih.govpublish.csiro.au |
| 1,3-Dimethyl-2-pentadecyl-1H-benzimidazol-3-ium iodide | 1-Methyl-2-pentadecyl-1H-benzimidazole | Methyl iodide | - | 43% | nih.govpublish.csiro.au |
| 3-Benzyl-1-methyl-2-pentadecyl-1H-benzimidazol-3-ium chloride | 1-Methyl-2-pentadecyl-1H-benzimidazole | Benzyl chloride | Reflux, 80h, THF | 18% | publish.csiro.au |
Formation of Benzoimidazole Derivatives (e.g., 2-pentadecyl-1H-benzimidazole)
Benzimidazoles are fused heterocyclic systems where a benzene (B151609) ring is condensed with an imidazole ring. The synthesis of 2-pentadecyl-1H-benzimidazole is a key transformation that provides a scaffold for further derivatization.
A primary synthetic route involves the cyclocondensation of an o-phenylenediamine (B120857) with a long-chain carboxylic acid or its derivative. A documented method for producing 2-pentadecyl-1H-benzimidazole starts from N-(2-aminophenyl)palmitamide. nih.gov This precursor is refluxed in 4 N hydrochloric acid, which induces cyclization and dehydration to form the benzimidazole ring. After cooling, the acidic solution is neutralized with sodium hydroxide (B78521) to precipitate the product. nih.gov This method has been reported to yield 2-pentadecyl-1H-benzimidazole as a white solid with a yield of 63%. nih.govpublish.csiro.au Another general approach involves the one-pot reductive cyclocondensation of a 2-nitroaniline (B44862) with an appropriate aldehyde in an aqueous medium using a reducing agent like zinc dust.
Synthetic Challenges and Optimization in Yield and Selectivity
The synthesis of substituted imidazoles, including 2-pentadecyl derivatives, is not without its challenges. Issues such as low yields, the formation of side products, and lack of regioselectivity are common hurdles.
One significant challenge is controlling the regioselectivity during N-alkylation when the two nitrogen atoms are inequivalent. The use of protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, has been explored to direct substitution to a specific nitrogen, which can then be removed or transposed to allow for further selective functionalization.
Furthermore, the synthesis of polysubstituted imidazoles can be problematic. For example, methods starting from alkenes have faced challenges including the need for expensive catalysts (e.g., rhodium), the use of toxic reagents like carbon monoxide, and often result in poor yields, especially when using aliphatic aldehydes. The long, nonpolar pentadecyl chain in 1H-Imidazole, 2-pentadecyl- can also introduce solubility issues in certain solvent systems, complicating purification and potentially lowering reaction rates.
To overcome these challenges, various optimization strategies have been developed. Microwave-assisted synthesis has emerged as a powerful tool for improving reaction efficiency. organic-chemistry.org This technique can significantly reduce reaction times and increase yields for imidazole synthesis, such as in the Debus-Radziszewski reaction, by enabling efficient and rapid heating. The optimization of reaction parameters, including microwave power, reaction time, and molar ratios of reactants, is crucial for maximizing product yield, with reports of yields exceeding 70% under optimized microwave conditions. Additionally, the development of novel catalytic systems, such as metal-organic frameworks or nanoparticles, continues to provide more efficient and environmentally friendly pathways for imidazole synthesis.
| Challenge | Description | Optimization Strategy | Reference |
|---|---|---|---|
| Poor Regioselectivity | Difficulty in controlling the position of substitution on the imidazole ring, particularly in N-alkylation and C-H arylation. | Use of protecting groups (e.g., SEM-group) to direct reactions and enable sequential functionalization. | |
| Low Yields | Conventional methods often suffer from low product yields, especially with certain substrates like aliphatic aldehydes. | Microwave-assisted synthesis to accelerate reactions and improve efficiency; development of highly active catalysts. | |
| Harsh Reaction Conditions | Use of expensive or toxic catalysts (e.g., rhodium, carbon monoxide) and high temperatures. | Development of metal-free reaction pathways; use of milder, more sustainable reagents and solvents like water. | |
| Solubility Issues | Long alkyl chains can decrease solubility in polar solvents, affecting reaction kinetics and purification. | Selection of appropriate solvent systems (e.g., nonpolar solvents or ionic liquids); use of phase-transfer catalysts. |
Advanced Characterization Techniques for 1h Imidazole, 2 Pentadecyl and Its Derivatives
Spectroscopic Analysis
Spectroscopic techniques are fundamental in determining the molecular structure and bonding within 1H-Imidazole, 2-pentadecyl- and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of 1H-Imidazole, 2-pentadecyl-, ¹H and ¹³C NMR provide specific chemical shift and coupling constant data that are invaluable for structural confirmation.
In the ¹H NMR spectrum of an imidazoline (B1206853) derivative, N-(2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)palmitamide, specific proton signals are observed that confirm its structure. researchgate.net Similarly, for a derivative synthesized from o-phenylenediamine (B120857) and palmitic acid, the ¹H NMR spectrum shows characteristic signals corresponding to the protons of the pentadecyl chain and the benzimidazole (B57391) core. mdpi.comresearchgate.net The chemical shifts (δ) for a related 2-heptadecyl-4,5-dihydro-1H-imidazole have also been reported. chemicalbook.com
¹³C NMR data for N-(2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)palmitamide further supports the structural assignment by identifying the chemical shifts of all carbon atoms in the molecule. researchgate.net For the benzimidazole derivative, the ¹³C NMR spectrum provides detailed information about the carbon environments within the aromatic and aliphatic portions of the molecule. mdpi.com
Table 1: Representative ¹H NMR and ¹³C NMR Data for Imidazole (B134444) Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| (E)-5-(2-methoxy-6-pentadecylbenzylidene)thiazolidine-2,4-dione | 10.62 (s, 1H), 7.39 (t, J = 7.6 Hz, 1H), 6.80 (d, J = 8.4 Hz, 2H), 3.88 (s, 3H), 2.92 (t, J = 8.0 Hz, 2H), 1.51-1.57 (m, 2H), 1.25 (brs, 24H), 0.88 (t, J = 6.8 Hz, 3H) | 167.5, 165.8, 155.8, 143.7, 130.2, 125.8, 121.1, 119.3, 107.5, 54.0, 32.7, 30.9, 30.0, 29.0, 28.6 (6C), 28.5, 28.4, 28.3 (2C), 21.6, 13.0 | asianpubs.org |
| 2-Pentadecyl-1H-anthra[1,2-d]imidazole-6,11-dione | 10.84 (br. s, 1H), 8.36-8.33 (m, 1H), 8.29-8.26 (m, 1H), 8.20 (d, J = 8.4 Hz, 1H), 8.04 (d, 1H) | 183.7, 182.3, 152.5, 150.2, 134.7, 134.3, 133.6, 133.3, 132.9, 127.1, 127.0, 126.4, 23.6, 123.5, 121.9, 121.4, 117.9, 113.4, 110.4 | rsc.org |
Note: This table is interactive. You can sort and filter the data.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 1H-Imidazole, 2-pentadecyl- derivatives, FT-IR spectra reveal characteristic absorption bands.
For instance, the FT-IR spectrum of N-(2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)palmitamide shows distinct peaks corresponding to N-H, C-H, C=N, and C-N stretching and bending vibrations, which confirms the presence of the imidazoline ring and the amide linkage. researchgate.net Similarly, the FT-IR spectrum of a 2-pentadecyl-1H-benzimidazole derivative exhibits bands for C-H stretching of the pentadecyl chain and characteristic absorptions for the benzimidazole ring. preprints.org The synthesis of various imidazole derivatives often involves monitoring the reaction progress and confirming the final product structure using FT-IR. rsc.org
Table 2: Key FT-IR Absorption Bands for Imidazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Compound/Derivative | Reference |
|---|---|---|---|
| C-H stretch (aliphatic) | 2916 | (E)-5-(2-methoxy-6-pentadecylbenzylidene)-3-propyl-thiazolidine-2,4-dione | asianpubs.org |
| C=O stretch (thiazolidine carbonyl) | 1691, 1604 | (E)-5-(2-methoxy-6-pentadecylbenzylidene)-3-propyl-thiazolidine-2,4-dione | asianpubs.org |
| C-H (imidazole) | 3154, 3100 | [1,3-di(3-Sulfopropyl)-1H-imidazol-3-ium] hydrogensulfate | mdpi.com |
| S=O (-SO₃H) | 1179, 1044 | [1,3-di(3-Sulfopropyl)-1H-imidazol-3-ium] hydrogensulfate | mdpi.com |
Note: This table is interactive. You can sort and filter the data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals. For derivatives of 1H-Imidazole, 2-pentadecyl-, UV-Vis spectra can indicate the presence of conjugated systems.
The UV region is typically scanned from 200 to 400 nm, and the visible portion from 400 to 800 nm. msu.edu The wavelength of maximum absorbance (λmax) is a characteristic value for a compound. msu.edu Studies on certain imidazole derivatives have utilized UV-Vis spectroscopy to characterize the electronic properties of the synthesized compounds. rsc.orgidsi.md For example, systematic concentration-dependent UV-Vis spectroscopy experiments have been conducted on derivatives like 2-pentadecyl-1H-anthra[1,2-d]imidazole-6,11-dione to understand their absorption characteristics. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as radicals or transition metal complexes. While 1H-Imidazole, 2-pentadecyl- itself is not a radical, EPR can be used to study its derivatives that are, or that interact with, paramagnetic species.
EPR has been used to study stable radicals formed during the irradiation of imidazolium (B1220033) ionic liquids, providing information on the structure and formation mechanism of these long-lived radicals. osti.gov The technique has also been applied to characterize the heme environment of hemoproteins by analyzing the EPR spectra of NO complexes with iron(II) porphyrin nitrogen bases, including imidazole derivatives. nih.gov Furthermore, EPR spectroscopy, in conjunction with other spectral methods, has been used to characterize new copper and nickel complexes with imidazole derivatives. idsi.md
Mass Spectrometry Techniques (ESI-MS, GC-MS, HPLC-MS)
Mass spectrometry techniques are essential for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large and thermally labile molecules. It has been used to determine the mass-to-charge ratio (m/z) of various imidazole derivatives, confirming their molecular weights. For example, ESI-MS was used to confirm the molecular ion peak of (E)-5-(2-methoxy-6-pentadecylbenzylidene)thiazolidine-2,4-dione. asianpubs.org It has also been employed in the characterization of sulfonic acid functionalized ionic liquids based on 2-pentadecyl-1H-benzo[d]imidazole. mdpi.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While direct application on 1H-Imidazole, 2-pentadecyl- might be challenging due to its high molecular weight and potential for low volatility, it is a valuable tool for analyzing smaller, related imidazole derivatives.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical technique that couples the separation capabilities of HPLC with the molecular weight determination of mass spectrometry. This method is suitable for a wide range of compounds, including those that are not amenable to GC-MS. A reverse-phase HPLC method has been developed for the analysis of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine, a derivative of 1H-Imidazole, 2-pentadecyl-. sielc.comsielc.com For mass spectrometry compatible applications, volatile buffers like formic acid are used in the mobile phase. sielc.com
X-ray Diffraction Studies (Single Crystal X-ray Diffraction, Powder X-ray Diffraction)
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement in a crystalline solid.
Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and to obtain information about the unit cell dimensions of a material. It is particularly useful when single crystals of sufficient size and quality for single-crystal analysis cannot be obtained. PXRD has been used to characterize the bulk purity of synthesized coordination polymers involving imidazole derivatives. mdpi.com For example, the PXRD pattern of a 2-pentadecyl-1H-anthra[1,2-d]imidazole-6,11-dione derivative was recorded using a diffractometer with Cu Kα radiation. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1H-Imidazole, 2-pentadecyl- |
| N-(2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)palmitamide |
| 2-heptadecyl-4,5-dihydro-1H-imidazole |
| (E)-5-(2-methoxy-6-pentadecylbenzylidene)thiazolidine-2,4-dione |
| 2-pentadecyl-1H-anthra[1,2-d]imidazole-6,11-dione |
| 2-Pentadecyl-1H-benzo[d]imidazole |
| (E)-5-(2-methoxy-6-pentadecylbenzylidene)-3-propyl-thiazolidine-2,4-dione |
| [1,3-di(3-Sulfopropyl)-1H-imidazol-3-ium] hydrogensulfate |
| 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine |
| Fe(II) coordination polymers with imidazole derivatives |
Microscopic and Surface Analysis
Advanced microscopic and surface analysis techniques are indispensable for characterizing the morphology, elemental composition, and surface properties of materials treated with 1H-Imidazole, 2-pentadecyl- and its derivatives. These methods provide high-resolution visual and chemical data, crucial for understanding the performance of these compounds, particularly in applications like corrosion inhibition where surface interactions are paramount.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. apmlaboratori.comjeol.com In this method, a focused beam of electrons is scanned across a sample, and the interactions of these electrons with the surface atoms generate various signals that are collected to form an image. jeol.comiyte.edu.tr The most common signals are from secondary electrons, which yield detailed information about the surface features. jeol.comiyte.edu.tr
In the context of imidazole derivatives, SEM is frequently employed to visualize the effects of these compounds on metal surfaces. For instance, in studies of corrosion inhibitors, SEM analysis can reveal the condition of a metal's surface morphology. Research on derivatives such as 2-(2-pentadecyl-4, 5-dihydro-1H-imidazol-1-yl)ethanol (PDIE) has shown that in the presence of the inhibitor, the metal surface remains significantly more intact and smoother compared to an uninhibited surface. researchgate.net Similarly, studies involving N-(2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)palmitamide (NIMP) as a corrosion inhibitor for N80 steel also utilize SEM to assess the protective film formed on the steel surface. researchgate.net These analyses provide direct visual evidence of the protective layer formed by the inhibitor molecules, confirming their efficacy in preventing surface degradation. researchgate.netresearchgate.net
| Derivative Studied | Substrate | Key SEM Finding | Reference |
|---|---|---|---|
| 2-(2-pentadecyl-4, 5-dihydro-1H-imidazol-1-yl)ethanol (PDIE) | Copper | Inhibited copper surface remained almost morphologically intact, showing significant improvement. | researchgate.net |
| N-(2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)palmitamide (NIMP) | N80 Steel | Used for surface assessment to confirm the formation of a protective film. | researchgate.net |
Energy Dispersive X-ray Spectroscopy (EDS)
Often used in conjunction with SEM, Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique for the elemental analysis or chemical characterization of a sample. wikipedia.orgbruker.com When the electron beam from the SEM strikes the sample, it ejects inner-shell electrons from the atoms. bruker.com Electrons from higher energy shells then fill these vacancies, releasing the energy difference as X-rays. wikipedia.orgbruker.com Since the energy of these X-rays is characteristic of the element from which they were emitted, EDS can identify the elemental composition of the sample. wikipedia.org
EDS analysis is crucial for confirming the presence and distribution of inhibitor molecules on a surface. thermofisher.com In the study of 2-(2-pentadecyl-4, 5-dihydro-1H-imidazol-1-yl)ethanol (PDIE) as a corrosion inhibitor on copper, EDS detection confirmed the presence of the PDIE compound on the copper surface. researchgate.net The analysis provides qualitative and quantitative data on the elements present, verifying that the nitrogen and carbon atoms from the imidazole derivative are adsorbed onto the substrate. researchgate.netthermofisher.com This confirms that the protective mechanism involves the formation of an inhibitor film. researchgate.net
| Derivative Studied | Substrate | Purpose of EDS Analysis | Reference |
|---|---|---|---|
| 2-(2-pentadecyl-4, 5-dihydro-1H-imidazol-1-yl)ethanol (PDIE) | Copper | To confirm the presence of the PDIE compound on the copper surface after inhibition tests. | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. measurlabs.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. measurlabs.com
XPS is particularly valuable for studying the adsorption mechanisms of imidazole derivatives on metal surfaces. Research on 2-(2-pentadecyl-4, 5-dihydro-1H-imidazol-1-yl)ethanol (PDIE) used XPS to confirm the presence of the inhibitor on the copper surface and to understand the nature of the interaction. researchgate.net The high-resolution spectra of elements like C 1s, N 1s, and O 1s can provide information about the chemical bonds formed between the inhibitor and the metal surface. nottingham.ac.uk For example, shifts in the binding energies of these core electrons can indicate whether the adsorption is primarily physical (physisorption) or chemical (chemisorption), providing insight into the strength and nature of the protective film. researchgate.net
| Derivative Analyzed | Substrate | Information Obtained from XPS | Reference |
|---|---|---|---|
| 2-(2-pentadecyl-4, 5-dihydro-1H-imidazol-1-yl)ethanol (PDIE) | Copper | Confirmed the presence of PDIE compounds on the surface and provided data for discussing the adsorption mechanism (mixed physisorption and chemisorption). | researchgate.net |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. mpie.de This allows for the characterization of materials at the atomic scale, providing information about structure, composition, and properties. mpie.de TEM is invaluable for visualizing the morphology and structure of nanomaterials and molecular aggregates. mpie.de
While direct TEM analysis of 1H-Imidazole, 2-pentadecyl- is not commonly reported, the technique is used to study the effects of related imidazole derivatives. For example, TEM has been used to investigate how certain 1H-phenanthro[9,10-d]imidazole derivatives inhibit the aggregation of Aβ1-42 peptides, which is relevant in Alzheimer's disease research. nih.gov In such studies, TEM images can visualize the morphology of the peptide aggregates in the presence and absence of the imidazole compound, demonstrating the inhibitor's effectiveness in preventing fibril formation. nih.gov This application highlights TEM's capability to analyze the influence of imidazole compounds on the morphology of biological macromolecules.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with very high resolution, on the order of fractions of a nanometer. oxinst.com The AFM generates a 3D topographical map of the surface by scanning a sharp mechanical probe over it. oxinst.comnih.gov It is a versatile tool for characterizing thin films and coatings, providing quantitative data on roughness, texture, and other nanoscale physical properties. oxinst.com
AFM is widely used to study the surface morphology of materials before and after the application of inhibitors or coatings. creative-biostructure.com It can provide detailed information on surface roughness at the nanoscale, which is critical for understanding the effectiveness of a protective film. spmtips.comafmworkshop.com For example, in corrosion science, AFM can be used to analyze the surface of a metal alloy treated with an inhibitor. researchgate.net The resulting images can quantify the reduction in surface roughness and visualize the uniformity of the adsorbed inhibitor layer, providing insights that are complementary to SEM. researchgate.netcreative-biostructure.com The technique offers a powerful way to assess the quality of protective films formed by 2-pentadecyl-imidazole derivatives on various substrates. oxinst.com
Chromatographic Methods (HPLC, TLC)
Chromatographic techniques are fundamental for the separation, identification, and purification of components in a mixture. ijrti.orghumanjournals.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods used for the analysis of organic compounds like 1H-Imidazole, 2-pentadecyl- and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. researchgate.net It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. humanjournals.com A specific HPLC method has been developed for the analysis of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine, a derivative of the target compound. sielc.comsielc.com This reverse-phase (RP) method uses simple conditions, demonstrating the applicability of HPLC for the analysis and purification of such long-chain imidazole derivatives. sielc.comsielc.com The method is also scalable for preparative separation to isolate impurities. sielc.com
| Analyte | Column Type | Mobile Phase | Key Application | Reference |
|---|---|---|---|---|
| 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid | Analysis, impurity isolation, preparative separation. | sielc.comsielc.com |
Thin-Layer Chromatography (TLC) is a simpler, rapid, and low-cost chromatographic technique used to separate non-volatile mixtures. ijrti.orgresearchgate.net It is performed on a sheet of glass, plastic, or aluminum foil, which is coated with a thin layer of adsorbent material, usually silica (B1680970) gel or alumina (B75360) (the stationary phase). researchgate.net The sample is applied to the plate, and a solvent or solvent mixture (the mobile phase) is drawn up the plate via capillary action. ijrti.org Because different analytes ascend the TLC plate at different rates, separation is achieved. ijrti.org TLC is widely used in synthetic chemistry to monitor the progress of reactions, check the purity of compounds, and identify compounds present in a given mixture. ijrti.orgescholarship.org For derivatives of 1H-Imidazole, 2-pentadecyl-, TLC serves as a quick and effective tool for routine laboratory analysis and purity assessment. escholarship.orgescholarship.org
Mechanistic and Computational Investigations of 1h Imidazole, 2 Pentadecyl
Reaction Mechanism Elucidation
The synthesis of 1H-imidazole and its derivatives, including 2-pentadecyl-1H-imidazole, can be achieved through various reaction pathways. One of the foundational methods is the Debus-Radziszewski imidazole (B134444) synthesis, which is a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org This process is notable for its commercial application in producing various imidazoles. wikipedia.org
Investigation of Primary Reaction Pathways
The primary reaction pathways for the formation of 1H-imidazoles often involve the condensation of an α-dicarbonyl compound with two molecules of ammonia and a highly reactive aldehyde, such as formaldehyde. researchgate.net This is exemplified by the Radziszewski reaction. researchgate.net The synthesis can be conceptualized as a two-step process. The initial step involves the formation of a diamine from the reaction of a dicarbonyl with ammonia. youtube.com In the subsequent step, this diamine reacts with an aldehyde, leading to the loss of a water molecule and the formation of the final imidazole derivative. youtube.com
Another significant pathway is the reaction of an α-hydroxy or α-halo ketone with an imine. The mechanism begins with the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the ketone, forming an intermediate. youtube.com For substituted imidazoles, multicomponent one-pot synthesis is a widely used and efficient method. This can involve the cyclocondensation of a 1,2-diketone (like benzil), an aromatic primary amine, an aldehyde, and ammonium (B1175870) acetate (B1210297) in a suitable solvent like glacial acetic acid. chemrxiv.org
Role of Intermediates in Reaction Progression
Intermediates play a crucial role in the progression of imidazole synthesis. In the Debus-Radziszewski synthesis, a diimine is formed as a key intermediate through the condensation of the dicarbonyl compound with ammonia. wikipedia.org This diimine then condenses with the aldehyde to form the imidazole ring. wikipedia.org
In the synthesis involving the reaction of an α-hydroxy ketone with an imine, an initial intermediate is formed after the nucleophilic attack by the nitrogen. youtube.com Similarly, in the hydrolysis of esters catalyzed by imidazole, an N-acyl derivative is formed as an initial intermediate. This intermediate then loses a proton to form the imidazole derivative, which upon hydrolysis, regenerates the imidazole and produces a carboxylic acid. youtube.com The synthesis of 2-substituted imidazolines, which are important synthetic intermediates themselves, can be achieved from various starting materials like aldehydes and ethylene (B1197577) diamine. derpharmachemica.com
Adsorption Mechanisms at Interfaces (e.g., Metal Surfaces)
Imidazoline (B1206853) and its derivatives, such as those with a long alkyl chain like 2-pentadecyl-1H-imidazole, are effective corrosion inhibitors due to their ability to adsorb onto metal surfaces. dntb.gov.ua This adsorption forms a protective film that mitigates corrosion. researchgate.net The effectiveness of these inhibitors is influenced by the chemical structure of the molecule, including the presence of heteroatoms and π-electrons in the aromatic ring. researchgate.net
Physisorption and Chemisorption Analysis
The adsorption of imidazoline derivatives on metal surfaces typically involves a combination of physisorption and chemisorption. researchgate.netmdpi.com Physisorption is characterized by weak van der Waals forces between the inhibitor molecules and the metal surface. mdpi.comwikipedia.org In contrast, chemisorption involves the formation of stronger chemical bonds through electron sharing or transfer between the inhibitor and the metal. mdpi.comwikipedia.org
The nature of the interaction can be determined by thermodynamic parameters. For instance, the standard enthalpy of adsorption can indicate the primary mechanism, with higher values suggesting chemisorption. researchgate.net Studies on related imidazoline compounds have shown that the adsorption process often follows the Langmuir adsorption isotherm, indicating a monolayer adsorption on the metal surface. researchgate.netacs.org This mixed-mode adsorption, involving both physical and chemical interactions, provides a robust protective layer against corrosive environments. nih.gov
Identification of Active Adsorption Sites (e.g., Imidazoline Ring, Heteroatoms)
The molecular structure of imidazoline derivatives provides multiple active sites for adsorption onto metal surfaces. The imidazoline ring, a five-membered heterocyclic ring with two nitrogen atoms, is a primary active site. dntb.gov.uaresearchgate.net These nitrogen heteroatoms, along with other heteroatoms like oxygen or sulfur if present in substituents, are rich in electron density and can readily adsorb onto the metal surface. dntb.gov.uaresearchgate.net
The long hydrocarbon tail, such as the pentadecyl group, also plays a crucial role. This hydrophobic chain helps to form a dense, water-repellent film on the surface, further preventing the diffusion of corrosive species to the metal. dntb.gov.ua The pendant side chain acts as an anchor, helping to maintain the adsorption of the molecule on the steel surface. dntb.gov.ua Theoretical studies have confirmed that the imidazoline ring and the heteroatoms are the most reactive sites for adsorption. researchgate.net
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations and Density Functional Theory (DFT) are powerful tools used to investigate the electronic properties of inhibitor molecules and to understand their adsorption mechanisms at a molecular level. researchgate.netresearchgate.netsemanticscholar.org These theoretical studies provide insights that correlate the molecular structure of inhibitors like 2-pentadecyl-1H-imidazole with their observed performance.
DFT calculations are often performed using software packages like Gaussian, employing methods such as the B3LYP functional with a basis set like 6-31G(d,p). researchgate.netresearchgate.net These calculations can determine various quantum chemical parameters.
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Description | Significance in Corrosion Inhibition |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. Higher values suggest a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. Lower values indicate a greater ability to accept electrons from the metal surface. |
| ΔE (Energy Gap) | The difference between ELUMO and EHOMO | A smaller energy gap suggests higher reactivity of the inhibitor molecule, facilitating adsorption. |
| Dipole Moment (μ) | A measure of the polarity of the molecule | A higher dipole moment can increase the adsorption of the inhibitor on the metal surface due to electrostatic interactions. |
| Mulliken Charges | Distribution of atomic charges within the molecule | Helps to identify the specific atoms (e.g., heteroatoms) that are the active sites for adsorption by indicating regions of high electron density. |
This table provides a generalized overview of quantum chemical parameters and their significance in the context of corrosion inhibition studies.
These computational studies have been successfully used to analyze various imidazole and imidazoline derivatives. semanticscholar.orgacs.orgwebofjournals.com For example, local reactivity analysis can pinpoint the imidazoline ring and heteroatoms as the active centers for adsorption. researchgate.net Furthermore, these theoretical findings are generally in good agreement with experimental results, providing a comprehensive understanding of the inhibition mechanism. acs.org
Electronic Structure Analysis
The electronic structure of 2-pentadecyl-1H-imidazole is fundamentally dictated by its two primary components: the aromatic imidazole ring and the long saturated pentadecyl alkyl chain. Quantum chemical calculations are instrumental in elucidating the electron distribution and identifying the active centers of such molecules. researchgate.net The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is the core of the molecule's electronic activity. researchgate.net
Studies on the electronic structure of the parent imidazole molecule in aqueous solutions using X-ray emission spectroscopy (XES) and resonant inelastic soft X-ray scattering (RIXS) show distinct spectral fingerprints that can be attributed to the non-equivalent nitrogen and carbon atoms within the ring. rsc.org The nitrogen atom at the 1-position is of the "pyrrole" type, while the nitrogen at the 3-position is an "imino" type, each contributing differently to the molecule's electronic environment. irjweb.com
Theoretical calculations for related imidazoline derivatives confirm that functional groups and the distribution of electronic density around the molecular structure are key to their function. researchgate.net Local reactivity analysis reveals that the imidazoline ring and its heteroatoms are the molecule's active sites. researchgate.net
Reactivity Analysis and Molecular Orbital Theory
Molecular Orbital (MO) theory provides a powerful framework for understanding the chemical reactivity of molecules like 2-pentadecyl-1H-imidazole. solubilityofthings.comnumberanalytics.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's stability and reactivity. irjweb.com
A small HOMO-LUMO energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For imidazole and its derivatives, the frontier orbitals are typically localized on the imidazole ring. The high electron density of the HOMO is concentrated around the nitrogen atoms and the π-system, making these sites susceptible to electrophilic attack and enabling the molecule to act as an electron donor. Conversely, the LUMO is distributed over the ring system, indicating its capacity to accept electrons. researchgate.net
Quantum chemical calculations on related long-chain imidazoline derivatives used as corrosion inhibitors have provided specific values for these reactivity descriptors. Local reactivity analysis confirms that the imidazoline ring and heteroatoms function as the active sites. researchgate.net The reactivity is often linked to the molecule's ability to adsorb onto surfaces, a process driven by the donor-acceptor interactions between the molecule's frontier orbitals and the orbitals of the substrate. The nitrogen atoms, with their lone pair electrons, are primary sites for these interactions. researchgate.net
Below is a table of representative quantum chemical parameters calculated for a related imidazoline derivative, which illustrates the typical values associated with such molecules.
| Quantum Chemical Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.731 | Indicates the electron-donating ability of the molecule. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -2.244 | Indicates the electron-accepting ability of the molecule. |
| ΔE (HOMO-LUMO Energy Gap) | 4.487 | Relates to the chemical reactivity and stability of the molecule. A larger gap implies higher stability. irjweb.com |
| Electronegativity (χ) | 4.4875 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | 2.2435 | Measures the resistance to charge transfer. irjweb.com |
Note: The data presented are for a representative N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine molecule studied using DFT (B3LYP/6-311+G(d,P)) and serve as an illustrative example for a substituted imidazole derivative. irjweb.com Values for 1H-Imidazole, 2-pentadecyl- would vary.
Molecular Dynamics Simulations in Complex Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, providing valuable insights into the dynamic behavior of chemical systems. mdpi.com For molecules like 2-pentadecyl-1H-imidazole, MD simulations are particularly useful for investigating their behavior in complex environments, such as at interfaces or in solution, which is crucial for applications like corrosion inhibition. dntb.gov.uaresearchgate.net
MD simulations have been effectively used to confirm the interfacial adsorption of related imidazoline-based inhibitors on metal surfaces. researchgate.net These simulations model the interactions between the inhibitor molecules and the surface atoms, revealing the preferred orientation and binding energy. The results often show that the inhibitor molecules adsorb on the surface in a flat manner, maximizing the contact between the active imidazole ring and the substrate. researchgate.net
Furthermore, simulations are employed to study the formation and properties of self-assembled inhibitor films. researchgate.net For imidazoline derivatives, the length of the alkyl chain, such as the pentadecyl group, is a critical factor. Research indicates that the diffusion coefficient of corrosive species through an imidazoline self-assembly film decreases as the length of the molecule's alkyl chain increases. researchgate.net The long pentadecyl chains can interdigitate, creating a more compact and dense barrier layer. This hydrophobic film acts as a physical shield, hindering the transport of water and corrosive ions to the underlying surface. MD simulations can quantify this barrier effect by calculating the mean square displacement (MSD) and diffusion coefficients of corrosive species within the inhibitor layer. researchgate.net These theoretical studies provide a molecular-level understanding that complements and explains experimental observations. researchgate.net
Applications and Advanced Materials Science Research of 1h Imidazole, 2 Pentadecyl
Corrosion Inhibition Performance and Mechanisms
The long alkyl chain and the polar imidazole (B134444) head group of 2-pentadecyl-imidazole derivatives make them effective corrosion inhibitors. Research has demonstrated their ability to protect various metals in aggressive environments through the formation of a protective molecular layer. While much of the detailed research focuses on the closely related 2-pentadecyl-imidazoline derivatives, the underlying principles of action are highly relevant to 1H-Imidazole, 2-pentadecyl-.
Efficiency in Various Corrosive Environments (e.g., Acidic Solutions, Molten Phase Change Materials)
Derivatives of 2-pentadecyl-imidazole have shown high efficiency in preventing corrosion across different media. In simulated acidizing environments, such as 15% hydrochloric acid (HCl), a derivative, N-(2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)palmitamide (NIMP), has proven to be an effective inhibitor for N80 steel. researchgate.netcovenantuniversity.edu.ng Similarly, 2-Pentadecyl-1,3-imidazoline (PDI) has been investigated for its corrosion inhibition properties on aluminum in 1M HCl and 0.5M H2SO4. researchgate.net
The application extends beyond acidic solutions. For instance, another derivative, 2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol (PDIE), acts as a sustainable inhibitor for copper corrosion in molten hydrated phase change materials (PCMs). researchgate.netdntb.gov.ua The presence of the inhibitor significantly reduces the mass transportation at the copper/PCM interface, thereby lowering the corrosion rate. researchgate.net
Influence of Concentration and Temperature on Inhibition
The effectiveness of these inhibitors is closely linked to their concentration in the corrosive medium and the ambient temperature. For NIMP in 15% HCl, the optimal concentration was found to be 300 ppm, affording a protection efficiency of 97.92% at 25 °C. researchgate.netcovenantuniversity.edu.ng As the temperature increases, the efficiency of the inhibitor can decrease. In the case of NIMP, the efficiency dropped to 95.59% at 60 °C, indicating that higher temperatures can lead to desorption of the inhibitor molecules from the metal surface. researchgate.netcovenantuniversity.edu.ng
Similarly, for the PDIE inhibitor in molten PCMs, the inhibition efficiency was maximized at an optimal concentration of 0.5 mM, reaching over 70% at 333 K (60 °C). researchgate.net Studies on other imidazole-based inhibitors confirm this general trend: inhibition efficiency increases with inhibitor concentration up to an optimal point and tends to decrease with rising temperatures. mdpi.comijcsi.pro
Table 1: Inhibition Efficiency of NIMP on N80 Steel in 15% HCl
| Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) |
|---|---|---|
| 300 | 25 | 97.92 |
| 300 | 60 | 95.59 |
Data sourced from research on N-(2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)palmitamide (NIMP). researchgate.netcovenantuniversity.edu.ng
Table 2: Inhibition Efficiency of PDIE on Copper in Molten PCM
| Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) |
|---|---|---|
| 0.5 | 333 | >70 |
Data sourced from research on 2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol (PDIE). researchgate.net
Surface Film Formation and Protective Layers
The primary mechanism of corrosion inhibition by 2-pentadecyl-imidazole derivatives is the formation of a protective film on the metal surface. researchgate.netbohrium.com This film acts as a barrier, preventing corrosive species from reaching the metal. acs.org The adsorption process involves the imidazole ring's nitrogen atoms and π-electrons interacting with the vacant d-orbitals of the metal. researchgate.net
The nature of this adsorption can be a combination of physical (electrostatic) and chemical (covalent bonding) interactions. researchgate.net For NIMP on N80 steel, the adsorption is proposed to be predominantly chemisorption. researchgate.netcovenantuniversity.edu.ng In the case of PDIE on copper, thermodynamic analysis indicates a mixed physisorption and chemisorption process that adheres to the Langmuir adsorption isotherm. researchgate.net This self-assembled monolayer (SAM) effectively creates a hydrophobic barrier that repels water and other corrosive agents. acs.org Surface analysis techniques have confirmed the presence of these protective inhibitor films on the metal surfaces. researchgate.netresearchgate.net
Catalytic Activity and Catalyst Design
The imidazole scaffold is a cornerstone in modern catalysis, primarily serving as a precursor to N-Heterocyclic Carbenes (NHCs), which are highly effective organocatalysts and ligands for transition metals. beilstein-journals.orgscripps.edu
Role as N-Heterocyclic Carbene (NHC) Precursors
1H-Imidazole, 2-pentadecyl- can serve as a precursor for the generation of NHCs. NHCs are stable carbene species, with the carbene carbon atom stabilized by the two adjacent nitrogen atoms within the imidazole ring. uliege.bepageplace.de These NHCs are typically generated by the deprotonation of a corresponding imidazolium (B1220033) salt. beilstein-journals.org Therefore, 1H-Imidazole, 2-pentadecyl- would first be alkylated or protonated to form an imidazolium salt, which can then be treated with a base to yield the free NHC. beilstein-journals.orgscripps.edu These NHC precursors, often in the form of imidazolium salts or NHC-CO₂ adducts, are crucial for in-situ catalyst generation. uliege.betcichemicals.com The long 2-pentadecyl- chain can impart specific solubility properties to the resulting NHC and its metal complexes, potentially influencing catalytic activity and facilitating catalyst separation.
Application in Organic Transformations (e.g., Suzuki-Miyaura Coupling, Esterification)
NHCs derived from imidazole precursors are widely used as ligands in transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling. scripps.edu Palladium complexes bearing NHC ligands, including those derived from 1H-imidazole, exhibit high efficiency in the coupling of aryl halides with arylboronic acids to form biaryls. cumhuriyet.edu.trcumhuriyet.edu.trnih.gov The strong σ-donating ability of the NHC ligand stabilizes the palladium catalyst, leading to high turnover numbers and efficiency, even with challenging substrates. scripps.edu
In the field of esterification, imidazole derivatives have also found utility. While direct use of 1H-Imidazole, 2-pentadecyl- as a catalyst is not widely documented, related structures demonstrate the potential. For example, 2-pentadecyl-1H-benzimidazole has been used to synthesize sulfonic acid functionalized ionic liquids (SAILs). mdpi.com These SAILs have shown high catalytic performance in the esterification of fatty acids, such as oleic acid, with ethanol (B145695) to produce biodiesel. mdpi.com The catalyst containing the long C15 chain (pentadecyl) exhibited the highest activity, highlighting the beneficial role of the lipophilic tail. mdpi.com Furthermore, other imidazole-based reagents, like imidazole carbamates, are known to be effective for the chemoselective esterification of carboxylic acids. enamine.netorganic-chemistry.org
Design of Metallosurfactant Catalysts
Metallosurfactants are a class of functional materials that integrate a metal center into the structure of a surfactant, thereby combining catalytic properties with surface activity. mdpi.com This design is particularly effective for catalysis involving immiscible reactants, as the surfactant properties help to create micro-heterogeneous systems like micelles, which can solubilize hydrophobic reagents in an aqueous phase. mdpi.com
The structure of 1H-Imidazole, 2-pentadecyl- is an ideal scaffold for creating such catalysts. The imidazole ring can be functionalized to act as an N-heterocyclic carbene (NHC) ligand, which forms stable complexes with transition metals like palladium (Pd). The long C15 pentadecyl chain provides the necessary lipophilic character to induce self-assembly and surface activity. mdpi.com The design involves the sequential functionalization of an imidazole core with both hydrophilic groups and a lipophilic alkyl fragment, into which a metal center is introduced. mdpi.com These metal-containing surfactants can form stable, monodisperse aggregates in solution, which have been shown to enhance catalytic activity significantly compared to non-aggregating commercial catalysts. mdpi.com Metallosurfactants derived from these structures are noted for their potential in various chemical transformations. researchgate.net The combination of the surfactant's soft-matter properties with the magnetic or electronic functionalities of the incorporated metal ions opens pathways to novel catalytic systems. researchgate.net
Sustainable Catalysis in Aqueous Media
The push towards green and sustainable chemistry has highlighted the importance of using environmentally benign solvents, with water being the most desirable choice. researchgate.net However, the poor solubility of many organic reactants in water presents a significant challenge. Catalysis in aqueous media using metallosurfactants derived from long-chain imidazoles offers an elegant solution to this problem. mdpi.com
The amphiphilic nature of a metallated 1H-Imidazole, 2-pentadecyl- derivative allows it to form micelles in water. These micelles act as nanoreactors, encapsulating hydrophobic substrates and bringing them into close proximity with the catalytic metal center located at the micelle's surface or core. mdpi.com This approach not only overcomes solubility issues but can also enhance reaction rates and selectivity. nih.govmdpi.com Research on PEPPSI-type catalysts based on functionalized imidazoles has demonstrated that their activity in aqueous solutions can be three times higher than that of commercial catalysts, an effect attributed to the formation of stable catalytic aggregates. mdpi.com The use of water as a reaction medium, facilitated by such catalysts, aligns with the principles of green chemistry by reducing reliance on volatile organic compounds (VOCs). researchgate.net Furthermore, these catalytic systems can often be recycled by simple phase separation, further enhancing their sustainability. mdpi.com
Supramolecular Assemblies and Colloidal Systems
Formation of Ionic Liquids and their Derivatives
Ionic liquids (ILs) are salts with melting points below 100 °C that are valued for their unique properties, including low vapor pressure, thermal stability, and tunable solubility. mdpi.com 1H-Imidazole, 2-pentadecyl- and its derivatives are excellent precursors for synthesizing surface-active ionic liquids (SAILs) and other functionalized ILs.
A common synthetic route involves the quaternization of the imidazole nitrogen atoms. For instance, reacting 1-methylimidazole (B24206) with 1-bromopentadecane (B48590) yields the ionic liquid 1-pentadecyl-3-methylimidazolium bromide. mdpi.com More complex, highly functional derivatives have also been synthesized. Starting from 2-pentadecyl-1H-benzo[d]imidazole, a close structural analog, sulfonic acid functionalized ionic liquids (SAILs) can be prepared. nih.govpreprints.org These Brønsted acidic ILs, such as 2-pentadecyl-1,3-bis(3-sulfopropyl)-1H-benzo[d]imidazol-3-ium hydrogen sulfate, combine the properties of an ionic liquid with strong catalytic activity for reactions like esterification. preprints.org The long pentadecyl chain ensures good solubility and affinity with fatty acid reactants, making these ILs effective catalysts for biodiesel production. nih.govpreprints.org The synthesis of these advanced ionic liquids demonstrates the versatility of the 2-pentadecyl-imidazole scaffold.
Table 1: Synthesis of Functionalized Ionic Liquids from 2-Pentadecyl-imidazole Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Precursor | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| Palmitic acid, o-phenylenediamine (B120857) | 1,3-Propanesultone, Sulfuric acid | 2-Pentadecyl-1,3-bis(3-sulfopropyl)-1H-benzo[d]imidazol-3-ium hydrogen sulfate | Brønsted acidic IL; catalyst for esterification | preprints.org |
| Palmitic acid, o-phenylenediamine | - | 2-Pentadecyl-1H-benzo[d]imidazole | Intermediate for SAILs | nih.gov |
| 1-Methylimidazole | 1-Bromopentadecane | 1-Pentadecyl-3-methylimidazolium bromide | Simple imidazolium-based IL | mdpi.com |
Self-Assembly and Aggregate Formation
The defining structural feature of 1H-Imidazole, 2-pentadecyl- is its amphiphilicity, which drives its spontaneous self-assembly into ordered structures in solution. The long, hydrophobic pentadecyl chain has a strong tendency to avoid contact with polar solvents like water, leading to aggregation, while the polar imidazole headgroup interacts favorably with the solvent. pku.edu.cn This behavior is the basis for the formation of various colloidal systems, including micelles and vesicles. researchgate.net
The critical micelle concentration (CMC), the concentration at which micelles begin to form, is a key parameter characterizing these systems. Studies on related imidazolium salts with long alkyl chains have shown that the length of the chain is vital for their aggregation behavior and surface activity. researchgate.net The self-assembly process can lead to the formation of well-defined nanostructures, such as nanobelts from single crystals or rotationally displaced H-type aggregates. researchgate.netmdpi.com The specific morphology of the resulting aggregates can be influenced by the solvent, with some systems forming honeycomb-like macroporous structures in one solvent and aligned fiber bundles in another. researchgate.net Techniques like small-angle neutron scattering have revealed that metallomicelles formed from related surfactants can adopt prolate ellipsoidal shapes with strong counterion binding. researchgate.net
Structure-Property Relationships in Non-Biological Contexts
Correlation of Chemical Structure with Corrosion Inhibition Efficiency
Imidazole derivatives, particularly those with long alkyl chains like 1H-Imidazole, 2-pentadecyl-, are highly effective corrosion inhibitors for various metals and alloys. covenantuniversity.edu.ngresearchgate.netscirp.org Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from corrosive agents. scirp.org The efficiency of this process is directly correlated with the molecule's chemical structure.
The key structural features contributing to corrosion inhibition are:
The Imidazole Ring: The nitrogen atoms in the heterocyclic ring possess lone pairs of electrons, which can form coordinate covalent bonds with the vacant d-orbitals of metal atoms (e.g., iron). scirp.org This strong interaction anchors the inhibitor molecule to the surface.
The Pentadecyl Chain: The long C15 alkyl chain provides a significant hydrophobic shield. mdpi.com Once the imidazole headgroups are adsorbed, the long tails pack together to form a dense, non-polar film that repels water and corrosive ions. covenantuniversity.edu.ngmdpi.com Studies have shown that increasing the alkyl chain length generally enhances corrosion inhibition performance due to greater surface coverage and hydrophobicity. mdpi.com
Electrochemical studies on closely related compounds, such as 2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol (PDIE), confirm that they act as mixed-type inhibitors, suppressing both anodic and cathodic reactions, by adsorbing on the surface according to the Langmuir isotherm. covenantuniversity.edu.ngresearchgate.net
Table 2: Corrosion Inhibition Performance of 2-Pentadecyl-imidazole Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Inhibition Mechanism | Reference |
|---|---|---|---|---|---|
| N-(2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)palmitamide (NIMP) | N80 Steel | 15% HCl | 99.1% (at 60 °C) | Mixed-type, predominantly cathodic; Adsorption | covenantuniversity.edu.ng |
Impact of Side Chain Length and Substitution on Material Properties
The material properties of imidazole-based compounds are profoundly influenced by the nature of the alkyl substituents attached to the imidazole core, particularly the length of the alkyl chain at the C-2 position. In the case of 1H-Imidazole, 2-pentadecyl-, the long 15-carbon chain is a defining structural feature that dictates its physical and chemical behavior, influencing everything from its melting point and solubility to its performance in advanced applications like corrosion inhibition and liquid crystal formation. Research into homologous series of 2-alkylimidazoles and related N-alkylimidazoles has established clear structure-property relationships.
Detailed Research Findings
Corrosion Inhibition:
In the field of corrosion science, long-chain 2-alkyl substituted imidazolines and imidazoles are well-regarded as effective corrosion inhibitors for metals in acidic environments. The general mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that impedes corrosive agents. The imidazole ring, with its nitrogen heteroatoms, acts as the primary adsorption center, while the long alkyl chain enhances this protective action.
Research has consistently shown that the corrosion inhibition efficiency tends to increase with the length of the alkyl chain. abechem.comnih.gov A longer chain provides a more substantial hydrophobic barrier, effectively repelling aqueous corrosive species from the metal surface. This trend is attributed to the increased surface coverage and the formation of a more compact and durable inhibitor film. For example, studies on various series of N-heterocyclic inhibitors have demonstrated that increasing the number of methylene (B1212753) units in the alkyl tail enhances the protective properties. abechem.comutp.edu.my However, this effect is not limitless. Some studies have observed that beyond an optimal length, the inhibition efficiency may plateau or even decrease. utp.edu.my This can be due to increased steric hindrance that disrupts the packing of the inhibitor molecules on the surface or decreased solubility of the inhibitor in the corrosive medium. scirp.org
The table below illustrates the typical trend observed for the inhibition efficiency of alkyl-substituted heterocyclic compounds as a function of side chain length.
| Alkyl Chain Length | Representative Inhibition Efficiency (%) |
| Ethyl (C2) | Low |
| Hexyl (C6) | Moderate |
| Decyl (C10) | High |
| Pentadecyl (C15) | Very High |
| Octadecyl (C18) | Very High / Potentially Decreasing |
| Note: This table represents a generalized trend based on findings for various heterocyclic corrosion inhibitors; specific values vary with the compound series and test conditions. |
Liquid Crystalline Properties:
The self-assembly of molecules into ordered yet fluid phases, known as liquid crystals, is highly dependent on molecular geometry. The combination of a rigid core (the imidazole ring) and a flexible, long alkyl chain, as seen in 1H-Imidazole, 2-pentadecyl-, is a classic design for thermotropic liquid crystals. The imidazole head can participate in hydrogen bonding, promoting layered (smectic) or columnar structures, while the long alkyl tail contributes to the fluidity and influences the transition temperatures between different phases.
Studies on analogous long-chain imidazole derivatives have shown that the existence and type of liquid crystalline phase (mesophase) are critically dependent on the alkyl chain length. scispace.comtandfonline.com For instance, in a series of 1-alkyl-2-(arylazo)imidazoles, mesomorphic behavior was only observed for compounds with very long alkyl chains (18 and 22 carbons). tandfonline.com The compound with the C18 chain exhibited a nematic phase, while the C22 analogue showed a smectic phase. tandfonline.com
Similarly, research on biforked amphiphilic imidazoles with varying terminal alkyl chains (from C6 to C16) revealed that liquid crystalline phases (bilayered smectic and columnar) were present only for intermediate chain lengths of 12 and 14 carbons. nih.gov Shorter chains did not provide sufficient anisotropy and intermolecular interaction to form a stable mesophase, while the longest chain (C16) had such strong crystallization tendencies that it disrupted the formation of a liquid crystal phase. nih.gov This demonstrates that a delicate balance of intermolecular forces, governed by chain length, is required for mesomorphism.
The table below summarizes the effect of alkyl chain length on the mesomorphic behavior of a homologous series of imidazole-containing compounds.
| Number of Carbons in Alkyl Chain (n) | Observed Phase Behavior | Transition Temperature Range (°C) | Reference |
| 10 | Crystalline Solid | - | nih.gov |
| 12 | Monotropic Smectic & Columnar | (Data not specified) | nih.gov |
| 14 | Monotropic Smectic & Columnar | (Data not specified) | nih.gov |
| 16 | Crystalline Solid | - | nih.gov |
| 18 | Nematic | (Data not specified) | tandfonline.com |
| 22 | Smectic | (Data not specified) | tandfonline.com |
| Note: This table is a composite of findings from different, but related, imidazole series to illustrate the principle. |
Thermal Stability and Physicochemical Properties:
The thermal stability of 2-alkylimidazoles is also influenced by the side chain. Generally, the melting point of a homologous series of long-chain aliphatic compounds tends to increase with chain length due to stronger van der Waals interactions. However, the decomposition temperature is more related to the strength of the covalent bonds within the molecule. Research on polymer inclusion membranes (PIMs) doped with alkylimidazoles indicates that the thermal degradation temperatures are affected by the carrier's molecular structure. acs.org
Furthermore, fundamental physicochemical properties like density and viscosity are systematically affected by the side chain length. In a study of 1-n-alkylimidazoles (with chains from C1 to C14), density was found to decrease as the alkyl chain length increased, due to the increasing contribution of the less dense aliphatic tail. Conversely, viscosity increased with chain length, a direct consequence of the greater intermolecular friction between the long hydrocarbon chains.
The following data table illustrates the modeled relationship between alkyl chain length and key physical properties for 1-n-alkylimidazoles at a constant temperature, a trend expected to be similar for the 2-alkyl series.
| Compound (1-n-alkylimidazole) | Alkyl Chain | Density (g/cm³) at 20°C (Modeled) | Viscosity (cP) at 20°C (Modeled) |
| 1-Butylimidazole | C4 | 0.959 | 2.5 |
| 1-Hexylimidazole | C6 | 0.932 | 4.8 |
| 1-Octylimidazole | C8 | 0.913 | 8.7 |
| 1-Decylimidazole | C10 | 0.900 | 15.0 |
| 1-Dodecylimidazole | C12 | 0.890 | 24.8 |
| 1-Tetradecylimidazole | C14 | 0.882 | 39.5 |
| Source: Data derived from empirical models presented in Industrial & Engineering Chemistry Research. |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Sustainability
The drive towards "green chemistry" is reshaping the synthesis of imidazole (B134444) derivatives. irjmets.combiotechjournal.in Future research is focused on developing environmentally benign and economically viable synthetic pathways for 1H-Imidazole, 2-pentadecyl-. Traditional methods often require harsh conditions, but modern approaches prioritize sustainability. acs.orgdst.gov.in
Key areas of development include:
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, reduce energy consumption, and often improve yields compared to conventional heating methods. nih.govwjbphs.com The synthesis of a related imidazoline (B1206853) derivative has been successfully achieved using microwave radiation, indicating a promising route for 2-pentadecyl-1H-imidazole. researchgate.net
Solvent-Free Reactions: Performing reactions without a solvent, or using green solvents like water, minimizes the generation of hazardous waste. biotechjournal.inwjbphs.com The condensation of fatty acids with diamines at high temperatures without a solvent is a known method for creating related benzimidazoles, suggesting a viable and sustainable pathway. mdpi.com
Use of Bio-based Feedstocks: The pentadecyl chain can be sourced from palmitic acid, a common fatty acid found in palm oil and other natural sources. Utilizing such renewable starting materials is a cornerstone of sustainable synthesis. mdpi.com
Heterogeneous Catalysis: Employing solid, reusable catalysts can simplify product purification and reduce waste, aligning with green chemistry principles. mdpi.com Research into nano-catalysts, for instance, aims to create highly efficient and reusable systems for organic synthesis. biotechjournal.indst.gov.in
A comparison of traditional versus sustainable synthetic approaches highlights the potential benefits.
| Feature | Conventional Synthesis | Sustainable Synthesis |
| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, ultrasonic energy |
| Solvents | Often uses volatile organic compounds (VOCs) | Solvent-free conditions, water, or bio-solvents |
| Catalysts | Homogeneous acids or bases (often not reusable) | Reusable solid catalysts (e.g., zeolites, nano-catalysts) |
| Reaction Time | Typically several hours to days nih.gov | Minutes to a few hours nih.gov |
| Byproducts | Can generate significant chemical waste | Minimal waste, with byproducts like water nih.gov |
These modern synthetic strategies promise to make the production of 1H-Imidazole, 2-pentadecyl- more efficient and environmentally friendly. acs.org
Advanced Spectroscopic and In Situ Characterization Techniques
A thorough understanding of the structure and reaction dynamics of 1H-Imidazole, 2-pentadecyl- is crucial for its application. While standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used to confirm its synthesis and structure researchgate.netcovenantuniversity.edu.ngnih.gov, advanced techniques offer deeper insights.
Standard Spectroscopic Data:
¹H and ¹³C NMR: Used to confirm the successful synthesis and verify the molecular structure of related imidazoline derivatives. covenantuniversity.edu.ng
FTIR Spectroscopy: Identifies characteristic functional groups and confirms the formation of the imidazole ring and the presence of the alkyl chain. researchgate.netcovenantuniversity.edu.ng The National Institute of Standards and Technology (NIST) provides reference IR spectra for the parent 1H-Imidazole compound.
Future research will increasingly rely on in situ characterization techniques to monitor the synthesis process in real-time. researchgate.netugent.be These methods provide dynamic information about reaction kinetics, intermediate species, and phase evolution as they happen. gatech.edu
| In Situ Technique | Information Gained | Potential Application for 2-pentadecyl-1H-imidazole |
| In Situ FTIR/Raman Spectroscopy | Real-time tracking of functional group changes and bond formation. researchgate.netugent.be | Monitoring the cyclization reaction to form the imidazole ring and optimizing reaction conditions for maximum yield. |
| In Situ X-Ray Diffraction (XRD) | Observing the evolution of crystalline phases during synthesis or material application. researchgate.netgatech.edu | Tracking the formation of crystalline 2-pentadecyl-1H-imidazole from precursors or studying its interaction with metal surfaces in corrosion inhibition. |
| In Situ NMR Spectroscopy | Detecting structural changes of materials in a running process, even for amorphous materials. gatech.edu | Elucidating the reaction mechanism and identifying transient intermediates during synthesis. |
These advanced techniques can overcome the limitations of traditional post-reaction analysis by providing a complete picture of the chemical process, leading to better control and optimization. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Computational Studies
The intersection of computational chemistry and artificial intelligence (AI) is accelerating the discovery and development of new molecules. irjmets.com For 1H-Imidazole, 2-pentadecyl-, machine learning (ML) and AI offer powerful tools to predict its properties and guide research efforts, significantly reducing the time and cost associated with laboratory experiments. research.googlenih.gov
Research in this area focuses on:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These computational models use AI algorithms to correlate the molecular structure of imidazole derivatives with their biological activities or physicochemical properties. scielo.brresearchgate.net
Prediction of Quantum Chemical Properties: ML models, such as Message Passing Neural Networks (MPNNs), can predict complex properties like formation enthalpy and entropy with high accuracy, but hundreds of thousands of times faster than traditional methods like Density Functional Theory (DFT). research.googleresearchgate.net
Accelerated Drug and Materials Discovery: By training ML models on existing data, researchers can screen vast virtual libraries of related imidazole compounds to identify candidates with desired properties, such as enhanced anti-corrosion or biological activity. scielo.bracs.org
| AI/ML Application | Technique/Model | Objective for Imidazole Derivatives |
| Property Prediction | Artificial Neural Networks (ANNs), Random Forest, Support Vector Machines (SVMs). nih.govresearchgate.net | Predict thermodynamic properties, solubility, and toxicity of new derivatives without synthesis. researchgate.net |
| Activity Prediction | QSAR, Molecular Docking, Molecular Dynamics (MD) simulations. scielo.brfrontiersin.org | Identify potent candidates for specific applications like corrosion inhibition or as anticancer agents. scielo.brfrontiersin.org |
| New Molecule Design | Generative models, Genetic Algorithms. researchgate.net | Design novel imidazole structures with optimized properties for specialized applications. |
The integration of these in silico methods provides powerful predictive capabilities, allowing for the intelligent design of new imidazole derivatives and a more focused approach to experimental research. researchgate.netfrontiersin.org
Exploration of New Applications in Specialized Material Systems
The amphiphilic nature of 1H-Imidazole, 2-pentadecyl- makes it a highly effective surface-active agent, leading to its exploration in a variety of specialized material systems. Its primary established application is in corrosion inhibition, but new uses are emerging.
Corrosion Inhibition: Derivatives of 2-pentadecyl-imidazole are highly effective corrosion inhibitors for metals in aggressive environments. researchgate.netcovenantuniversity.edu.ng The imidazole ring acts as an anchor, adsorbing onto the metal surface, while the long pentadecyl tail forms a dense, hydrophobic barrier that prevents contact with corrosive substances. researchgate.net
Oil and Gas Industry: A closely related compound, N-(2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)palmitamide, provides outstanding protection (over 95%) for N80 steel in harsh hydrochloric acid environments found during oil well acidizing. researchgate.netcovenantuniversity.edu.ng
Phase Change Materials (PCMs): An imidazoline derivative has been shown to protect copper from corrosion in molten hydrated salt PCMs, which are used for thermal energy storage. researchgate.net
Emerging Applications:
Coatings and Polymers: The compound is listed as a component in curable powder coating compositions, where it likely acts as a curing agent or a performance additive. lookchem.comgoogleapis.com
Nanotechnology and Biocompatible Materials: The general class of imidazoles is being explored for use in nanotechnology and the development of advanced biocompatible materials, opening future possibilities for 2-pentadecyl-1H-imidazole. irjmets.com
Analytical Chemistry: A derivative has been incorporated into a multilayer analytical element designed for the quantitative analysis of bilirubin, suggesting potential in sensor technology. epo.org
| Application Area | Function of 2-Pentadecyl-1H-imidazole | Material System |
| Corrosion Inhibition | Forms a protective, hydrophobic film on metal surfaces. researchgate.netresearchgate.net | Carbon steel pipelines, copper in PCMs. researchgate.netresearchgate.net |
| Coatings | Potential curing agent or adhesion promoter. googleapis.com | Curable powder coatings. googleapis.com |
| Energy Storage | Corrosion inhibitor for container materials. researchgate.net | Phase Change Materials (PCMs). researchgate.net |
| Sensors | Component in an analytical film. epo.org | Multilayer analytical elements. epo.org |
The versatility of 1H-Imidazole, 2-pentadecyl- ensures that research into its properties will continue to uncover novel applications across diverse fields of material science.
Q & A
Q. How do researchers balance reproducibility and innovation when designing experiments for novel imidazole analogs?
- Methodological Answer : Apply the "pre-registration" model: publish experimental protocols on platforms like OSF before data collection. Use blockchain-enabled lab notebooks (e.g., SciNote) for immutable data tracking. For innovation, employ design-of-experiments (DoE) software (JMP, MODDE) to explore untested factor combinations while maintaining statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
